1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
CAS No.: 1187932-50-8
Cat. No.: VC2938498
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187932-50-8 |
---|---|
Molecular Formula | C8H11ClN2 |
Molecular Weight | 170.64 g/mol |
IUPAC Name | 1-pyridin-3-ylcyclopropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C8H10N2.ClH/c9-8(3-4-8)7-2-1-5-10-6-7;/h1-2,5-6H,3-4,9H2;1H |
Standard InChI Key | PLJSFXBUJVYUNW-UHFFFAOYSA-N |
SMILES | C1CC1(C2=CN=CC=C2)N.Cl.Cl |
Canonical SMILES | C1CC1(C2=CN=CC=C2)N.Cl |
Introduction
Chemical Structure and Properties
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride features a cyclopropane ring with a pyridinyl group attached at the 3-position of the pyridine ring and an amine functionality. The compound exists as a dihydrochloride salt, which enhances its stability and solubility in aqueous environments. The molecular formula is C8H12Cl2N2, consisting of a cyclopropane core, a pyridine ring, and an amine group, with two hydrochloride counter-ions.
The positioning of the pyridine nitrogen at the 3-position (meta position) creates a distinct electronic environment compared to its 4-position isomer. This structural difference significantly affects its chemical reactivity, binding affinity to biological targets, and pharmacological properties.
Physical Properties
The physical properties of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride can be characterized by several key parameters:
Property | Value |
---|---|
Molecular Weight | 227.12 g/mol |
Appearance | White to off-white crystalline solid |
Solubility | Highly soluble in water, methanol, and dimethyl sulfoxide |
Melting Point | 165-168°C (estimated) |
Log P | 0.8-1.2 (estimated) |
pKa | 8.2-8.5 for the amine group; 4.8-5.2 for the pyridine nitrogen (estimated) |
These properties make the compound suitable for various laboratory applications and potential pharmaceutical development. The high water solubility of the dihydrochloride salt form facilitates its use in biological assays and formulation studies.
Synthesis Methods
Cyclopropanation of Pyridine Derivatives
One potential synthetic route involves the cyclopropanation of 3-vinylpyridine followed by installation of the amine functionality:
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Preparation of 3-vinylpyridine from 3-bromopyridine via Suzuki coupling with vinylboronic acid
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Cyclopropanation using diazomethane or simialr reagents under catalytic conditions
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Introduction of amine functionality through azidation followed by reduction
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Salt formation with hydrogen chloride to obtain the dihydrochloride salt
Alternative Synthetic Approach
Another potential approach involves:
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Reaction of 3-pyridinecarboxaldehyde with dimethylsulfoxonium methylide to form the corresponding epoxide
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Ring-opening with ammonia to form an amino alcohol intermediate
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Conversion of the hydroxyl group to a leaving group followed by ring closure
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Formation of the dihydrochloride salt
Reaction Conditions
The synthesis typically requires controlled conditions to ensure high yield and purity:
Reaction Step | Conditions | Catalysts/Reagents |
---|---|---|
Cyclopropanation | 0-25°C, inert atmosphere | Transition metal catalysts (Ru, Pd, Rh complexes) |
Amine Installation | 50-80°C, 4-8 hours | Sodium azide, reducing agents (LAH, NaBH4) |
Salt Formation | 0-25°C, anhydrous conditions | Hydrogen chloride in diethyl ether or dioxane |
The selection of appropriate solvents, catalysts, and reaction conditions is crucial for achieving high stereoselectivity and yield.
Chemical Reactions and Reactivity
Typical Reactions
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride can participate in various chemical transformations due to its functional groups:
Reactions at the Amine Group
The primary amine can undergo typical transformations including:
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Acylation with acid chlorides or anhydrides to form amides
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Alkylation with alkyl halides to form secondary and tertiary amines
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Reductive amination with aldehydes or ketones
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Formation of imines, sulfonamides, and carbamates
Reactions Involving the Pyridine Ring
The pyridine moiety can participate in various reactions:
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Nucleophilic aromatic substitution reactions
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N-oxidation to form pyridine N-oxides
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Coordination with metal ions through the pyridine nitrogen
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Electrophilic substitution under forcing conditions
Reactions of the Cyclopropane Ring
The cyclopropane ring is susceptible to:
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Ring-opening reactions under acidic conditions
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Radical-mediated transformations
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Cycloaddition reactions with unsaturated compounds
Reaction Mechanisms
The reactivity of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride is influenced by both electronic and steric factors. The electron-withdrawing nature of the pyridine ring affects the electron density at the cyclopropane ring, making it more susceptible to nucleophilic attack. The cyclopropane ring's strain energy (approximately 27.5 kcal/mol) also contributes to its reactivity in ring-opening reactions.
Applications in Scientific Research
Medicinal Chemistry Applications
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride has potential applications in medicinal chemistry as:
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A building block for the synthesis of more complex bioactive molecules
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A pharmacophore in drug discovery programs targeting various biological systems
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A scaffold for structure-activity relationship studies
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A synthetic intermediate in the preparation of pharmaceutical compounds
The cyclopropane ring provides conformational rigidity that can enhance binding affinity and selectivity for biological targets. The pyridine nitrogen at the 3-position offers a hydrogen bond acceptor site that can interact with complementary moieties in biological receptors.
Synthetic Utility
In organic synthesis, this compound serves as a valuable intermediate due to:
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The presence of a primary amine group that can undergo various transformations
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The pyridine ring that can participate in metal-catalyzed cross-coupling reactions
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The cyclopropane ring that can be opened selectively to introduce functional groups
Biological Activity and Pharmacological Properties
Potential Activity | Proposed Mechanism | Target Systems |
---|---|---|
Neurological | Modulation of neurotransmitter receptors | Central nervous system |
Anti-inflammatory | Inhibition of inflammatory mediators | Immune system |
Antimicrobial | Disruption of bacterial cell processes | Bacterial systems |
Anticancer | Inhibition of cell proliferation pathways | Cancer cells |
The meta-positioning of the pyridine nitrogen in this compound, as opposed to the para-position in its 4-yl isomer, may confer distinct biological properties due to altered electronic distribution and binding geometry.
Structure-Activity Relationships
The biological activity of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride can be influenced by several structural features:
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The position of the pyridine nitrogen affects electron distribution and hydrogen bonding patterns
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The cyclopropane ring introduces conformational constraints that impact receptor binding
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The primary amine provides a site for hydrogen bond donation and potential derivatization
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The dihydrochloride salt form influences solubility, absorption, and bioavailability
Comparative studies with similar compounds like 1-(Pyridin-4-yl)cyclopropanamine dihydrochloride could elucidate how the position of the pyridine nitrogen affects biological activity and target selectivity.
Analytical Characterization
Spectroscopic Properties
The structural characterization of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride typically involves various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key NMR signals include:
Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |
---|---|---|
Pyridine H-2 | 8.5-8.7 | singlet |
Pyridine H-4, H-6 | 7.8-8.2 | multiplet |
Pyridine H-5 | 7.3-7.5 | multiplet |
Cyclopropane CH | 1.8-2.0 | multiplet |
Cyclopropane CH2 | 0.8-1.2 | multiplet |
NH2 | 3.0-3.2 | broad singlet |
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would include:
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N-H stretching (3300-3500 cm⁻¹)
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Aromatic C-H stretching (3000-3100 cm⁻¹)
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Cyclopropane C-H stretching (2900-3000 cm⁻¹)
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C=N and C=C stretching (1400-1600 cm⁻¹)
Mass Spectrometry
Mass spectrometry would typically show a molecular ion peak at m/z 159 (corresponding to the free base) and fragmentation patterns characteristic of pyridine and cyclopropane moieties.
X-Ray Crystallography
X-ray crystallographic analysis would provide detailed information about the three-dimensional structure, bond lengths, bond angles, and crystal packing. This information is valuable for understanding structure-activity relationships and molecular interactions.
Comparison with Related Compounds
Structural Isomers
A comparative analysis with structural isomers provides insights into structure-property relationships:
Compound | Structural Difference | Effect on Properties |
---|---|---|
1-(Pyridin-4-yl)cyclopropanamine | Pyridine nitrogen at 4-position | Different electronic distribution, hydrogen bonding patterns, and biological target interactions |
1-(Pyridin-2-yl)cyclopropanamine | Pyridine nitrogen at 2-position | Potential for intramolecular hydrogen bonding, different coordination properties |
2-(Pyridin-3-yl)cyclopropanamine | Amine group at different position on cyclopropane ring | Altered stereochemistry and conformational properties |
The positional isomerism of the pyridine nitrogen significantly affects the compound's physicochemical properties and potential biological activities.
Biological Activity Comparison
While specific comparative data on the biological activity of these isomers is limited, general principles of medicinal chemistry suggest that:
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The 3-yl isomer may exhibit different receptor binding profiles compared to the 4-yl isomer due to altered electronic distribution
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The meta-positioning of the nitrogen may enable interactions with different binding pockets in biological targets
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Pharmacokinetic properties might differ due to variations in basicity and hydrogen bonding capacity
Future Research Directions
Several promising research avenues for 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride include:
Synthetic Methodology Development
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Investigation of stereoselective synthesis methods to access specific enantiomers
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of flow chemistry approaches for scalable synthesis
Medicinal Chemistry Research
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Comprehensive structure-activity relationship studies comparing various pyridine isomers
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Evaluation of biological activity across multiple therapeutic areas
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Design and synthesis of derivatives with enhanced potency and selectivity
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Investigation of potential as a pharmacophore in fragment-based drug discovery
Materials Science Applications
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Exploration of coordination chemistry properties for metal-organic frameworks
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Investigation of self-assembly behavior in supramolecular chemistry
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Development of chiral resolution agents leveraging the compound's structural features
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